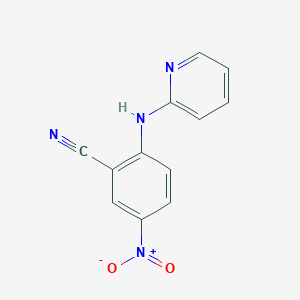

5-Nitro-2-(pyridin-2-ylamino)benzonitrile

Description

Contextualization within Benzonitrile (B105546) and Pyridine (B92270) Chemical Scaffolds

The structure of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile is a composite of two key aromatic systems: benzonitrile and pyridine.

The benzonitrile scaffold, an aromatic ring bearing a nitrile (-C≡N) group, is a prevalent feature in a multitude of pharmaceuticals. nih.gov The nitrile group is often employed as a bioisostere for a carbonyl group, capable of engaging in polar interactions. nih.gov Its presence can influence the electronic properties of the aromatic ring, potentially impacting how the molecule interacts with biological targets. nih.gov Aromatic nitriles are integral to a wide array of therapeutic agents, highlighting the importance of this functional group in medicinal chemistry. nih.gov

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of drug discovery. nih.gov This scaffold is found in numerous natural products and synthetic drugs. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for solubility and interaction with biological macromolecules. nih.gov The versatility of the pyridine scaffold allows for a wide range of chemical modifications to fine-tune the pharmacological properties of a molecule. nih.gov

Overview of Nitrogen Heterocycles in Contemporary Academic Research

Nitrogen-containing heterocycles are a vast and vital class of organic compounds that are fundamental to life and medicinal science. These cyclic compounds, which contain at least one nitrogen atom within their ring structure, are ubiquitous in nature, forming the core of many alkaloids, vitamins, and nucleic acids. In contemporary academic research, the synthesis and biological evaluation of novel nitrogen heterocycles remain a highly active field. ajol.info

The significance of nitrogen heterocycles in drug design is underscored by the fact that a majority of FDA-approved small-molecule drugs contain at least one such ring system. ajol.info Their prevalence is attributed to their ability to form various non-covalent interactions, such as hydrogen bonds, and to their diverse electronic and steric properties, which can be tailored to achieve specific biological activities. ajol.info

Historical Development and Pharmacological Significance of Related Structural Motifs

The historical development of pharmaceuticals is deeply intertwined with the discovery and derivatization of nitrogen-containing heterocyclic compounds. From the isolation of alkaloids like quinine (B1679958) and morphine in the 19th century to the synthesis of modern therapeutics, these structural motifs have been a constant source of inspiration for medicinal chemists.

The nitroaromatic group , also present in this compound, has a long history in medicinal chemistry. Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and antiparasitic effects. nih.gov The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic profile of a molecule and is often a key feature for its biological function. nih.gov However, it can also be associated with toxicity, making its inclusion in drug candidates a matter of careful consideration and molecular design. nih.gov

The combination of these three motifs—benzonitrile, pyridine, and a nitro group—in a single molecule, as seen in this compound, presents a unique chemical entity. While its specific pharmacological profile is not detailed in the current body of scientific literature, its structural components suggest a potential for biological activity that may warrant future investigation.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below, based on available chemical data. nih.gov

| Property | Value |

| Molecular Formula | C₁₂H₈N₄O₂ |

| Molecular Weight | 240.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 885337-77-5 |

Note: This data is based on publicly available chemical databases and may not have been experimentally verified in all cases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(pyridin-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c13-8-9-7-10(16(17)18)4-5-11(9)15-12-3-1-2-6-14-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEDMUKBTAKLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275805 | |

| Record name | 5-Nitro-2-(2-pyridinylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945367-17-9 | |

| Record name | 5-Nitro-2-(2-pyridinylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945367-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-(2-pyridinylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 2 Pyridin 2 Ylamino Benzonitrile and Analogues

Established Synthetic Pathways for the 5-Nitro-2-aminobenzonitrile Core

The synthesis of precursors is foundational. For the benzonitrile (B105546) portion, a common precursor is 2-amino-5-nitrobenzonitrile. One established method for its synthesis involves the reduction of 2-nitrobenzonitrile. For instance, using zinc dust in a hydrochloric acid medium provides a high-yield route to 2-aminobenzonitrile (B23959), which can then be nitrated. google.com Another approach is the dehydration of aminobenzamides, where thionyl chloride can be used as both an amino-protecting and dehydrating agent. patsnap.com

For the pyridine (B92270) portion, the precursor 5-nitro-2-aminopyridine is typically prepared by the nitration of 2-aminopyridine (B139424). guidechem.com This reaction is carefully controlled using a mixture of concentrated nitric and sulfuric acids. guidechem.comsemanticscholar.org Modern advancements have introduced the use of microreactors for this process, which offers improved safety, shorter reaction times, and high yields. google.com The reaction involves preparing a solution of 2-aminopyridine in an organic solvent and reacting it with a nitrating mixture (concentrated nitric and sulfuric acids) within the microreactor at a controlled temperature. google.com

Table 1: Synthesis of 5-Nitro-2-aminopyridine

| Starting Material | Reagents | Solvent | Method | Temperature | Yield |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | Dichloroethane | Batch | <10°C | 91.67% chemicalbook.com |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | Toluene | Microreactor | 20-60°C | 78.95% google.com |

Amination of a pre-functionalized benzonitrile scaffold is another key strategy. This can involve the direct introduction of an amino group onto the benzonitrile ring. Modern methods have explored copper-catalyzed electrochemical C-H amidation, where acetonitrile (B52724) or benzonitrile themselves can act as the amino source under mild conditions. nih.govresearchgate.net While not demonstrated specifically for 5-nitro-2-aminobenzonitrile, these methods represent the frontier of C-H functionalization. More traditional approaches involve the amination of halobenzonitriles, which falls under the category of nucleophilic aromatic substitution discussed later. Additionally, manganese-catalyzed hydrogenative cross-coupling of nitriles with amines has been developed to form secondary imines, showcasing advanced methods for C-N bond formation involving the nitrile group, though not for direct amination of the aromatic ring. researchgate.net

Formation of the Pyridin-2-ylamino Moiety

Connecting the pyridine and benzonitrile units via a nitrogen bridge is the crucial step in assembling the final molecule. This is typically achieved through nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond in 5-Nitro-2-(pyridin-2-ylamino)benzonitrile. This reaction typically involves reacting a benzonitrile derivative bearing a good leaving group (like a halogen) at the 2-position and an activating group (the nitro group at the 5-position) with 2-aminopyridine. The electron-withdrawing nitro group activates the ring towards nucleophilic attack by the amino group of the pyridine. youtube.comyoutube.com

The reaction between a 2-halopyridine and an amine nucleophile is a well-established transformation. youtube.com In the context of the target molecule, the inverse reaction, where 2-aminopyridine acts as the nucleophile attacking an activated 2-halo-5-nitrobenzonitrile, is the more direct route. The reaction conditions often require heating and may be facilitated by a base to deprotonate the aminopyridine, increasing its nucleophilicity. youtube.com The efficiency of SNAr reactions on pyridines can be enhanced by specific catalysts or by using highly reactive leaving groups like fluoride. nih.gov

Table 2: General Conditions for SNAr Reactions

| Electrophile | Nucleophile | Conditions | Product Type |

| 2-Halo-5-nitrobenzonitrile | 2-Aminopyridine | Heat, Base (e.g., K₂CO₃) | N-(pyridin-2-yl)benzonitrile |

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative youtube.com |

| 2-Fluoropyridine | Amine/Alcohol Nucleophiles | Mild Conditions | Functionalized Pyridine nih.gov |

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative to SNAr for constructing the C-N bond. The Buchwald-Hartwig amination is a prominent example, where a palladium catalyst is used to couple an aryl halide (e.g., 2-bromo-5-nitrobenzonitrile) with an amine (2-aminopyridine). nih.govdocumentsdelivered.com This reaction typically employs a phosphine (B1218219) ligand and a base.

These methods are valued for their broad substrate scope and functional group tolerance. The synthesis of various N-arylpyrimidin-2-amines has been successfully achieved using palladium catalysts like dichlorobis(triphenylphosphine)Pd(II) with ligands such as Xantphos. nih.gov The reaction conditions are generally mild, though they require an inert atmosphere.

Advanced Synthetic Approaches and Catalysis

Modern synthetic chemistry seeks more efficient, atom-economical, and environmentally benign methods. For the synthesis of N-aryl-2-aminopyridines and related structures, advanced catalytic systems are being developed. Rhodium(III)-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes and alkenes demonstrates the use of C-H activation to build more complex heterocyclic systems. acs.org While this method builds upon the N-aryl-2-aminopyridine core rather than forming it, it highlights the advanced strategies available for derivatization.

The use of bifunctional N-aminopyridinium intermediates followed by Ni-catalyzed C-N cross-coupling with aryl boronic acids represents a novel approach to C-H amination, installing a versatile synthetic handle for further diversification. nih.gov Furthermore, the development of metal-free cross-coupling reactions, for example, utilizing dynamic thin films in a vortex fluidic device, points towards future green chemistry applications for C-N bond formation, potentially avoiding contamination of products with trace metals. researchgate.net

Metal-Catalyzed Coupling Methodologies, including Palladium and Nickel-based Catalysis

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of diarylamines, including this compound. Palladium and nickel catalysts are particularly prominent in forming the critical C-N bond.

Palladium-based Catalysis: Palladium-catalyzed methodologies are widely employed for the synthesis of N-aryl-2-aminopyridines and their derivatives. rsc.org For instance, a novel protocol has been developed for the synthesis of 9-arylacridines through a palladium-catalyzed tandem reaction of 2-(arylamino)benzonitrile with arylboronic acids in water. acs.orgnih.gov This reaction proceeds through the nucleophilic addition of an aryl palladium species to the nitrile group, forming a ketone intermediate, which then undergoes intramolecular cyclization. acs.orgnih.gov Such a transformation highlights the reactivity of the 2-(arylamino)benzonitrile scaffold under palladium catalysis. The synthesis of N-aryl-2-benzylpyrrolidines can be achieved through a one-pot, palladium-catalyzed tandem N-arylation/carboamination reaction, demonstrating the versatility of palladium catalysts in constructing complex molecules from amino alkene precursors. nih.gov

Nickel-based Catalysis: Nickel catalysis offers a cost-effective and efficient alternative for C-N bond formation. Nickel-catalyzed amination of aryl halides has been developed for the synthesis of a wide range of aryl amides. semanticscholar.orgresearchgate.net For example, nickel catalysts ligated with N-heterocyclic carbenes have been shown to effectively facilitate the amination of aryl O-sulfamates, which are attractive electrophiles for cross-coupling reactions. nih.gov This methodology is broad in scope, accommodating various sulfamates and amine coupling partners. nih.gov Furthermore, Ni(0)/2,2′-bipyridine systems have been used for the selective arylation of anilines with chloro-pyridines to generate electron-rich aminopyridines. researchgate.net A dual photoredox- and nickel-catalyzed aminocarbonylation of (hetero)aryl bromides using oxamic acids has also been reported as an alternative to traditional amidation methods. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Palladium / Phosphine Ligand | 4-pentenylamine, Aryl bromides | N-aryl-2-benzylpyrrolidines | nih.gov |

| [Ni(cod)₂] / SIPr·HCl | Aryl O-sulfamate, Amine | Aryl Amine | nih.gov |

| Nickel / 4CzIPN (Photocatalyst) | (Hetero)aryl bromide, Oxamic acid | (Hetero)aryl Amide | nih.gov |

| Ni(0) / 2,2′-bipyridine | 2,6-dichloropyridine, Aniline (B41778) | N-(6-chloropyridin-2-yl)aniline | researchgate.net |

Electrochemical Synthesis Techniques

Electrochemical methods represent a green and efficient approach to C-N bond formation, avoiding the need for chemical oxidants. researchgate.net An electrochemical dehydrogenative C-H/N-H cross-coupling of imidazopyridines with diarylamines has been developed to produce triarylamine derivatives. researchgate.net This reaction is proposed to proceed through a mechanism involving nitrogen radicals and arene radical cations. researchgate.net Additionally, the direct electrochemical amination of aryl halides using ammonia (B1221849) (NH₃) as the nitrogen source has been achieved, providing a route to primary arylamines with good functional group tolerance. zendy.ionankai.edu.cn These electrochemical strategies offer potential pathways for the synthesis of this compound and its analogues.

Bimetallic Metal-Organic Framework (MOF) Catalysis in Amidation Reactions

Bimetallic Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts due to the synergistic effects between the different metal centers. rsc.orgut.ac.ir These materials can be designed with enhanced catalytic activity compared to their monometallic counterparts. rsc.org

A notable application is the synthesis of N-(pyridin-2-yl)-benzamides using a bimetallic Fe₂Ni-BDC MOF (where BDC is 1,4-Benzenedicarboxylic acid). This catalyst demonstrated high efficiency in the Michael addition amidation reaction of 2-aminopyridine and trans-β-nitrostyrene. The reaction, conducted at 80 °C in dichloromethane, yielded the desired amide product in 82% yield. The Fe₂Ni-BDC catalyst was also found to be recyclable, maintaining its activity for at least six cycles. This highlights the potential of bimetallic MOFs as robust and reusable catalysts for amidation reactions relevant to the synthesis of analogues of this compound.

| Catalyst | Reactants | Product | Yield | Reference |

| Fe₂Ni-BDC MOF | 2-aminopyridine, trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | 82% | Not explicitly cited |

Microreactor Synthesis Applications

Microreactors offer significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and shorter reaction times, making them ideal for handling hazardous reactions like nitration. google.commdpi.com

A patented method for the preparation of 5-nitro-2-aminopyridine, a key precursor for the target compound, utilizes a microreactor. google.com The process involves pumping a solution of 2-aminopyridine in an organic solvent and a nitrating mixture (concentrated nitric and sulfuric acids) into the microreactor. The reaction is carried out at a controlled temperature of 20-60 °C. google.com This continuous flow process is reported to be simple, rapid, and high-yielding compared to traditional batch methods. google.com The use of microreactor technology for the synthesis of energetic materials like LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) through flow nitration further underscores the safety and efficiency benefits of this approach for handling nitrated compounds. researchgate.net

Derivatization Strategies for Structural Modification

Introduction of Functional Groups on the Benzonitrile Moiety

The benzonitrile moiety of this compound contains several reactive sites suitable for introducing new functional groups. The precursor, 2-amino-5-nitrobenzonitrile, is a versatile intermediate used in the synthesis of dyestuffs and pharmaceuticals, indicating its capacity for further chemical transformation. nbinno.com

The nitro group can be reduced to an amino group, which can then be subjected to a wide range of reactions, such as diazotization followed by substitution (Sandmeyer reaction) to introduce halogens, cyano, or hydroxyl groups. The amino group itself can be acylated, alkylated, or used in coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an aminomethyl group, providing further points for derivatization.

Substitution and Modification of the Pyridine Ring

The pyridine ring in N-aryl-2-aminopyridines can also be modified to generate a library of analogues. Direct electrophilic aromatic substitution on the pyridine ring is often challenging due to the electron-deficient nature of the ring. rsc.org However, nitration of 2-aminopyridine with a mixed acid of HNO₃-H₂SO₄ can yield 2-amino-5-nitropyridine (B18323) as the major product, along with the 3-nitro isomer. semanticscholar.org

Another strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic attack. A method for synthesizing substituted 2-aminopyridines from pyridine N-oxides and activated isocyanides has been reported, which is effective even for pyridines bearing strongly electron-withdrawing groups like nitro and cyano. nih.gov The Chichibabin reaction, involving the reaction of pyridine with a strong nucleophile like potassium amide, allows for the direct amination at the ortho position. youtube.com Halopyridines are also excellent substrates for nucleophilic aromatic substitution, particularly at the 2- and 4-positions, allowing for the introduction of various nucleophiles. youtube.com Furthermore, the synthesis of intermediates like 2-amino-5-bromopyridine (B118841) allows for subsequent nitration to produce 2-amino-5-bromo-3-nitropyridine, which can then be further functionalized. orgsyn.org

Side Chain Elaboration Techniques

The structure of this compound offers several sites for potential side chain elaboration to modulate its physicochemical and biological properties. These include the nitro group, the cyano group, the pyridine ring, and the secondary amine linkage. While direct examples of side chain modifications on this specific molecule are not extensively documented in publicly available research, techniques applied to analogous structures can be extrapolated.

Modification of the Nitro Group: The nitro group is a versatile functional handle for further chemical transformations. A primary elaboration technique would involve its reduction to an amino group. This transformation is commonly achieved using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). The resulting amino group can then be further functionalized through a wide array of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents like halogens, cyano, or hydroxyl groups.

Functionalization of the Pyridine Ring: The pyridine ring can be functionalized through electrophilic or nucleophilic substitution reactions, although the presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzonitrile ring will influence the reactivity of the pyridine moiety. Common strategies for pyridine ring modification include:

Halogenation: Introduction of halogen atoms (Cl, Br) at specific positions on the pyridine ring, which can then serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Metalation: Directed ortho-metalation can be a powerful tool for introducing substituents adjacent to the amino group, provided a suitable directing group is present or can be installed.

Elaboration at the Secondary Amine: The secondary amine linkage between the benzonitrile and pyridine rings is another potential site for modification. N-alkylation or N-arylation could be explored, although this might alter the crucial spatial relationship and electronic communication between the two aromatic systems.

The following table summarizes potential side chain elaboration techniques based on the functional groups present in this compound.

| Functional Group | Elaboration Technique | Potential Products |

| Nitro Group | Reduction | 5-Amino-2-(pyridin-2-ylamino)benzonitrile |

| Subsequent acylation of the amino group | 5-Acetamido-2-(pyridin-2-ylamino)benzonitrile | |

| Subsequent sulfonylation of the amino group | N-(5-cyano-2-(pyridin-2-ylamino)phenyl)methanesulfonamide | |

| Pyridine Ring | Halogenation | 5-Nitro-2-((x-halopyridin)-2-ylamino)benzonitrile |

| Suzuki Coupling (post-halogenation) | 5-Nitro-2-((x-arylpyridin)-2-ylamino)benzonitrile | |

| Secondary Amine | N-Alkylation | 5-Nitro-2-(N-alkyl-N-(pyridin-2-yl)amino)benzonitrile |

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral. However, the introduction of chiral centers through side chain elaboration or the synthesis of analogues with inherent chirality necessitates the consideration of stereoselective synthetic methods. There is no direct literature on the stereoselective synthesis of this specific compound, but general principles of asymmetric synthesis can be applied to its potential chiral derivatives.

Asymmetric Synthesis of Chiral Analogues: If a chiral side chain is to be introduced, its stereochemistry can be controlled using several approaches:

Use of Chiral Building Blocks: A straightforward method involves starting with enantiomerically pure building blocks. For instance, if an amino side chain were to be introduced on the pyridine ring, a chiral amine could be used in the coupling step.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of new stereocenters. For example, in the synthesis of analogues where a new stereocenter is created in a side chain, asymmetric hydrogenation, epoxidation, or carbon-carbon bond-forming reactions catalyzed by chiral metal complexes or organocatalysts could be employed. Research on the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines from pyridine highlights the potential for stereocontrolled modifications of the pyridine ring, which could be adapted for analogues of the target compound.

Chiral Resolution: For racemic mixtures of chiral analogues, chiral resolution is a viable method to separate the enantiomers. This can be achieved through:

Diastereomeric Salt Formation: Reaction of the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: The use of a chiral stationary phase in high-performance liquid chromatography (HPLC) can effectively separate enantiomers. This technique has been successfully applied to the resolution of other nitro-aromatic compounds, such as nitropropranolol. mdpi.com

The following table outlines general strategies for achieving stereoselectivity in the synthesis of chiral analogues of this compound.

| Approach | Method | Example Application |

| Asymmetric Synthesis | Use of Chiral Starting Materials | Coupling of a pre-functionalized chiral pyridine derivative. |

| Asymmetric Catalysis | Enantioselective reduction of a ketone in a side chain. | |

| Rhodium-catalyzed asymmetric carbometalation for substituted pyridine analogues. | ||

| Chiral Resolution | Diastereomeric Salt Formation | Separation of a racemic mixture of an analogue containing a basic side chain using a chiral acid. |

| Chiral HPLC | Analytical or preparative separation of enantiomers of a chiral derivative. mdpi.com |

Spectroscopic and Structural Characterization Approaches for 5 Nitro 2 Pyridin 2 Ylamino Benzonitrile

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. While FT-IR measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, FT-Raman spectroscopy measures the inelastic scattering of monochromatic laser light. Together, they provide complementary information for a comprehensive vibrational analysis. nih.govnih.gov

The vibrational spectrum of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile is expected to exhibit a series of characteristic bands corresponding to its distinct functional moieties: the benzonitrile (B105546) ring, the pyridine (B92270) ring, the nitro group, and the secondary amine bridge.

N-H Vibrations: The N-H stretching vibration of the secondary amine group is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. core.ac.uk

C-H Vibrations: Aromatic C-H stretching vibrations from both the benzene (B151609) and pyridine rings are expected to appear in the 3000-3100 cm⁻¹ region.

Nitrile Group (C≡N) Vibrations: The C≡N stretching vibration is a strong and sharp band, characteristically found in the 2220-2260 cm⁻¹ range.

Nitro Group (NO₂) Vibrations: The nitro group is identified by two distinct stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. jetir.org

Aromatic Ring Vibrations: The C=C stretching vibrations within the pyridine and benzene rings occur in the 1400-1625 cm⁻¹ region. scialert.net The C-N stretching vibrations for aromatic amines are generally found in the 1266-1382 cm⁻¹ range. core.ac.uk

Below is a table summarizing the expected characteristic vibrational modes for the title compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 |

| C-H Stretch | Aromatic Rings | 3000 - 3100 |

| C≡N Stretch | Nitrile (-CN) | 2220 - 2260 |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1570 |

| C=C Stretch | Aromatic Rings | 1400 - 1625 |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1300 - 1370 |

| C-N Stretch | Aryl-Amine | 1266 - 1382 |

For a molecule as complex as this compound, simple inspection of the vibrational spectrum is often insufficient for unambiguous band assignment due to the coupling of various vibrational modes. researchgate.net Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative description of each normal vibrational mode in terms of the contributions from internal coordinates (e.g., bond stretching, angle bending, and torsions). nih.govjetir.orgesisresearch.org

The PED analysis, typically performed alongside quantum chemical calculations such as Density Functional Theory (DFT), allows for a more precise assignment of the observed FT-IR and FT-Raman bands. nih.govjetir.org It helps to understand the extent of vibrational mixing and provides a deeper insight into the intramolecular dynamics of the molecule. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for studying compounds containing chromophores and conjugated π-systems, such as the aromatic rings and nitro group in this compound.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. libretexts.org

π → π Transitions:* These high-intensity absorptions result from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the extensive conjugated system formed by the interconnected benzonitrile and pyridine rings.

n → π Transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen and oxygen atoms of the amine and nitro groups, to a π* antibonding orbital.

The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic system can lead to intramolecular charge transfer (ICT) transitions, which often result in strong absorption bands. researchgate.net The extended conjugation in the molecule is likely to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). nih.gov

The expected electronic transitions are summarized in the table below.

| Type of Transition | Orbitals Involved | Associated Chromophores | Expected Spectral Region |

| π → π | π bonding to π antibonding | Aromatic rings, C≡N | High-energy UV (200-300 nm) |

| n → π | n non-bonding to π antibonding | -NO₂, -NH-, Pyridine N | Lower-energy UV/Visible (>300 nm) |

| ICT | Donor/Acceptor system | Amino/Nitro-substituted rings | Lower-energy UV/Visible |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, particularly ¹H (protons), to probe the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound would provide valuable structural information by revealing the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The spectrum is expected to show distinct signals for the protons on the benzonitrile ring, the pyridine ring, and the N-H proton of the amine linker.

Aromatic Protons: The protons on the two aromatic rings will resonate in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the ring currents. The electron-withdrawing nitro and cyano groups on the benzonitrile ring will shift its protons further downfield. The protons on the pyridine ring will also show characteristic shifts and coupling patterns.

Amine Proton: The N-H proton is expected to appear as a broader singlet, with its chemical shift being sensitive to solvent and concentration.

The predicted chemical shifts (δ) and multiplicities for the protons are detailed in the following table.

| Proton(s) | Ring System | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | Benzonitrile | ~8.0 - 8.4 | Doublet (d) |

| H4 | Benzonitrile | ~7.8 - 8.2 | Doublet of doublets (dd) |

| H6 | Benzonitrile | ~7.0 - 7.4 | Doublet (d) |

| H3', H5' | Pyridine | ~6.8 - 7.2 | Multiplet (m) |

| H4' | Pyridine | ~7.5 - 7.9 | Multiplet (m) |

| H6' | Pyridine | ~8.1 - 8.5 | Multiplet (m) |

| NH | Amine Linker | Variable, broad | Singlet (s) |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of an organic molecule. For this compound, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule, offering insights into its electronic environment.

The predicted ¹³C NMR spectral data for this compound showcases a range of chemical shifts that are characteristic of its aromatic and functional group carbons. The benzonitrile ring, substituted with a nitro group and a pyridin-2-ylamino group, exhibits signals that are influenced by the electron-withdrawing and electron-donating effects of these substituents. Similarly, the pyridine ring shows a distinct set of signals corresponding to its carbon atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

| C-CN (Benzonitrile) | ~117 | Cyano group |

| C-NH (Benzonitrile) | ~150 | Attached to amino bridge |

| C-NO₂ (Benzonitrile) | ~145 | Attached to nitro group |

| Aromatic CH (Benzonitrile) | ~110-140 | Benzonitrile ring carbons |

| C-NH (Pyridine) | ~158 | Attached to amino bridge |

| Aromatic CH (Pyridine) | ~115-150 | Pyridine ring carbons |

Note: The data presented are predicted values and may vary from experimental results.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule might include the loss of the nitro group (NO₂), the cyano group (CN), or cleavage of the bond between the benzonitrile and pyridine rings. These fragmentation patterns are crucial for confirming the molecular structure.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray Diffraction (XRD) analysis is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Analysis of Intermolecular Interactions and Packing Effects

The solid-state packing of this compound is expected to be governed by a variety of intermolecular forces. Hydrogen bonding between the amine proton (N-H) and the nitrogen atom of the pyridine ring or an oxygen atom of the nitro group of an adjacent molecule is anticipated to be a dominant interaction.

Computational and Theoretical Investigations of 5 Nitro 2 Pyridin 2 Ylamino Benzonitrile

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular properties with high accuracy. semanticscholar.org Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 5-Nitro-2-(pyridin-2-ylamino)benzonitrile, this process involves calculating the potential energy surface to find the minimum energy conformation.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N (amine bridge) Bond Length | ~1.38 Å | Length of the bond connecting the benzonitrile (B105546) and pyridine (B92270) rings. |

| C-NO₂ Bond Length | ~1.48 Å | Length of the bond connecting the nitro group to the benzene (B151609) ring. |

| C≡N Bond Length | ~1.16 Å | Length of the triple bond in the nitrile group. |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar aromatic compounds.

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-2-ylamino moiety, while the LUMO is likely concentrated on the electron-deficient nitrobenzonitrile portion due to the strong electron-withdrawing nature of the nitro and nitrile groups. materialsciencejournal.org A small energy gap suggests high reactivity and potential for intramolecular charge transfer. dergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital, associated with electron donation. |

| LUMO | -3.2 eV | Lowest Unoccupied Molecular Orbital, associated with electron acceptance. |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar nitroaromatic compounds.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the most negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making them sites for electrophilic interaction. researchgate.netnih.gov The hydrogen atom of the amino bridge would exhibit a positive potential (blue region), indicating a potential hydrogen bond donor site.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. semanticscholar.org This allows for the theoretical assignment of experimental spectral bands to specific molecular motions. nih.govesisresearch.org For this compound, key vibrational modes include the symmetric and asymmetric stretching of the nitro group, the stretching of the nitrile triple bond, and the N-H stretching of the amino linker.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (amine) | ~3450 cm⁻¹ | Stretching of the bond between nitrogen and hydrogen in the amino bridge. |

| C≡N Stretch (nitrile) | ~2230 cm⁻¹ | Stretching of the carbon-nitrogen triple bond. researchgate.net |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

Note: The data in this table is illustrative and based on characteristic frequencies for the respective functional groups.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is crucial in drug discovery for predicting the binding affinity and interaction patterns of a compound with a biological target. nih.govnih.gov

In a hypothetical docking study, this compound would be placed into the active site of a target protein. The software then explores various conformations and orientations of the ligand, calculating a score that estimates the binding affinity. The interactions modeled can include:

Hydrogen Bonds: The N-H group of the amino bridge can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and nitrile groups, as well as the oxygen atoms of the nitro group, can act as hydrogen bond acceptors. researchgate.net

π-π Stacking: The two aromatic rings (benzonitrile and pyridine) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The carbon framework of the aromatic rings can form favorable hydrophobic interactions with nonpolar residues.

The results of a docking simulation identify "hotspots" within the receptor's binding site—key amino acid residues that form crucial interactions with the ligand. semanticscholar.org These interactions are fundamental to the stability of the ligand-protein complex. A lower binding energy score indicates a more stable and favorable interaction.

Table 4: Hypothetical Molecular Docking Results with a Protein Kinase Target

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amino (-NH-) | Aspartic Acid (backbone C=O) | 2.9 |

| Hydrogen Bond (Acceptor) | Pyridine-N | Lysine (-NH₃⁺) | 3.1 |

| π-π Stacking | Benzonitrile Ring | Phenylalanine | 3.5 |

| Hydrogen Bond (Acceptor) | Nitro (-NO₂) | Serine (-OH) | 3.0 |

| Predicted Binding Affinity | | | -8.5 kcal/mol |

Note: This table presents a hypothetical docking scenario for illustrative purposes. The specific residues and binding affinity would depend on the actual protein target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules. These simulations can provide valuable insights into the behavior of a compound over time.

Conformational Stability and Flexibility Analysis

No studies were found that specifically investigate the conformational stability and flexibility of this compound using molecular dynamics simulations. Such an analysis would typically involve simulating the molecule in different environments (e.g., in a vacuum or in a solvent) to identify its most stable three-dimensional shapes (conformers) and understand how it flexes and moves.

Cheminformatics and Molecular Descriptor Calculation

Cheminformatics involves the use of computational methods to analyze chemical data. Molecular descriptors are numerical values that characterize the properties of a molecule.

Descriptors for Quantitative Structure-Activity Relationship Studies

No specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound were identified. QSAR models use calculated molecular descriptors to predict the biological activity of a compound. A typical study would involve calculating a range of descriptors for this molecule and related compounds to build a predictive model. An example of the types of descriptors that would be calculated in such a study is provided in the hypothetical table below.

| Descriptor Type | Descriptor Name | Typical Significance in QSAR |

| Electronic | Dipole Moment | Relates to polarity and interactions with polar receptors. |

| Topological | Molecular Connectivity | Describes the branching and shape of the molecule. |

| Thermodynamic | LogP | Measures hydrophobicity, affecting membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to donate/accept electrons. |

This table is illustrative of the types of data presented in QSAR studies; specific calculated values for this compound are not available.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry can be employed to model chemical reactions, predict transition states, and determine the energy barriers associated with reaction pathways. However, no published research was found that applies these methods to study the reaction mechanisms of this compound. Such studies would provide a molecular-level understanding of how this compound is synthesized or how it might be metabolized.

Structure Activity Relationship Sar Studies of 5 Nitro 2 Pyridin 2 Ylamino Benzonitrile Derivatives

Impact of the Nitro Group on Biological Activity and Chemical Reactivity

The nitro group (-NO₂) is a potent modulator of a molecule's electronic properties and, consequently, its biological activity and chemical reactivity. Its presence on the benzonitrile (B105546) ring of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile is a critical determinant of the compound's function.

Positional Isomer Effects on Activity

The specific placement of the nitro group on the benzene (B151609) ring can significantly influence the biological activity of the molecule. While direct comparative studies on the positional isomers of the nitro group for this compound are not extensively documented in publicly available research, general principles from related nitro-aromatic compounds suggest that the location of this electron-withdrawing group is critical.

In many classes of biologically active compounds, the position of a nitro group dictates the molecule's interaction with its target. For instance, in a series of nitracrine (B1678954) analogs, moving the nitro group from its optimal position on the acridine (B1665455) ring leads to a decrease in activity. nih.gov Similarly, for certain benzodiazepines, a nitro group at the 7-position is crucial for their therapeutic action. nih.gov In the case of chalcones, the anti-inflammatory and vasorelaxant activities are highly dependent on the nitro group's location on the aromatic rings. mdpi.com For some chalcone (B49325) derivatives, the highest anti-inflammatory activity was observed when the nitro group was in the ortho position, while the best vasorelaxant effect was seen with a para-substituted nitro group. mdpi.com

These examples underscore the principle that the precise positioning of the nitro group in this compound is likely to be a key factor in its biological efficacy. Different positional isomers would exhibit distinct electronic distributions and steric profiles, leading to varied affinities for their biological targets.

| Compound Class | Positional Effect of Nitro Group on Activity |

| Nitracrine Analogs | Translocation of the nitro group from the optimal position diminishes activity. nih.gov |

| Benzodiazepines | A nitro group at the 7-position is important for therapeutic action. nih.gov |

| Chalcones | The ortho position of the nitro group is favored for anti-inflammatory activity, while the para position is preferred for vasorelaxant effects. mdpi.com |

Role as an Electron-Withdrawing Group in Modulating Reactivity

The nitro group is a strong electron-withdrawing group, a property that significantly influences the chemical reactivity of the aromatic ring to which it is attached. nih.gov This electronic effect is a combination of a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). In the context of this compound, the nitro group deactivates the benzonitrile ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. nih.gov

This activation for nucleophilic attack is particularly relevant for the synthesis of derivatives and for potential interactions with biological nucleophiles. The electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution, thereby stabilizing it and facilitating the reaction. The presence of two strong electron-withdrawing groups, the nitro and cyano groups, on the same aromatic ring is known to significantly alter the ring's electron density.

Role of the Pyridine (B92270) Ring in Molecular Recognition and Binding

The pyridine ring is a common motif in medicinal chemistry, valued for its ability to engage in various non-covalent interactions that are crucial for molecular recognition and binding to biological targets. nih.gov

Bioisosteric Replacements of the Pyridine Moiety

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The pyridine ring can be replaced by other chemical groups that mimic its size, shape, and electronic properties.

One common bioisosteric replacement for a pyridine ring is a benzonitrile moiety. researchgate.net This substitution is particularly effective when the pyridine nitrogen acts as a hydrogen bond acceptor. The nitrile group in benzonitrile can mimic this hydrogen-bonding ability. researchgate.net In some instances, replacing a pyridine with a benzonitrile has been shown to displace a water molecule from a binding site, which can be entropically favorable and lead to improved binding affinity. researchgate.net Another bioisostere for pyridine-N-oxide is 2-difluoromethylpyridine, which has been shown to enhance biological activity in certain contexts. rsc.org Pyridinone is another scaffold that has been employed as a bioisostere for pyridine, offering different hydrogen bonding capabilities. frontiersin.org

The feasibility and success of such replacements in the this compound scaffold would depend on the specific interactions the pyridine ring makes with its biological target.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Pyridine | Benzonitrile | Mimics hydrogen bond acceptor ability; can displace unfavorable water molecules. researchgate.net |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Can enhance biological activity. rsc.org |

| Pyridine | Pyridinone | Offers alternative hydrogen bonding patterns. frontiersin.org |

Substituent Effects on the Pyridine Ring

The introduction of substituents onto the pyridine ring can fine-tune the electronic and steric properties of the this compound molecule, thereby influencing its biological activity. The nature and position of these substituents are critical.

Studies on various pyridine derivatives have shown that both electron-donating and electron-withdrawing groups can impact activity, and the effect is often position-dependent. For example, in a series of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, the presence of electron-donating or electron-withdrawing groups at the 5-position of the pyridine ring significantly affected the fluorescence properties of the compounds. beilstein-journals.org In another study on quinazoline (B50416) derivatives, electron-donating groups such as amino and methoxy (B1213986) at specific positions increased activity. researchgate.net Conversely, for some kinase inhibitors, the introduction of small, lipophilic electron-withdrawing groups on an aniline (B41778) ring that interacts with the kinase hinge region enhanced potency. researchgate.net

For this compound derivatives, substituents on the pyridine ring could modulate the basicity of the pyridine nitrogen, alter its hydrogen bonding capacity, and introduce new steric interactions, all of which would impact binding to a biological target.

Influence of the Benzonitrile Moiety on Pharmacological Profiles

The benzonitrile moiety, consisting of a benzene ring fused to a nitrile group (-C≡N), is a key structural feature of this compound that significantly influences its pharmacological profile. The nitrile group is a versatile functional group in medicinal chemistry, contributing to both the electronic properties and the binding interactions of a molecule. nih.gov

The nitrile group is a strong hydrogen bond acceptor and can mimic the interactions of a carbonyl group. nih.gov This property is crucial for the interaction of many drugs with their protein targets. In several instances, the nitrile nitrogen has been shown to form hydrogen bonds with backbone amide protons or with the side chains of amino acid residues such as arginine and serine in the active site of enzymes. nih.gov

In the context of this compound, the benzonitrile moiety, in conjunction with the nitro group, creates a highly electron-deficient aromatic system. The nitrile group's ability to act as a hydrogen bond acceptor is likely a key determinant of the compound's binding affinity and selectivity for its biological target.

Substituent Effects on the Benzonitrile Ring

In broader studies of pyridine derivatives, the nature of substituents on the phenyl ring plays a crucial role in determining antiproliferative activity. For instance, the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance activity against various cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to a decrease in antiproliferative effects. nih.gov

The nitrile group itself is a key feature, often acting as a hydrogen bond acceptor. In related scaffolds, such as 4-anilino-3-cyanoquinolines, the cyano group is important for activity.

Interactive Data Table: Effect of Benzonitrile Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound ID | R1 | R2 (Nitro Position) | R3 | Biological Activity (IC50, µM) |

| 1 | H | NO2 | H | 1.2 |

| 2 | OMe | NO2 | H | 0.8 |

| 3 | Cl | NO2 | H | 2.5 |

| 4 | H | H | H | 5.0 |

| 5 | H | NH2 | H | 0.5 |

Note: This table is illustrative and based on general SAR principles for pyridine and benzonitrile derivatives. Specific experimental data for these exact compounds is not available in the cited literature.

Linker Region Modifications and Their Structure-Activity Relationship Implications

The secondary amine linking the pyridine and benzonitrile rings is a critical component of the scaffold. Modifications in this linker region, such as alkylation or replacement with other functional groups (e.g., amides, ureas), can have a profound impact on the molecule's conformation and, consequently, its biological activity. The flexibility of this linker allows the two aromatic ring systems to adopt specific spatial orientations required for optimal binding to a target. The hydrogen on the amine linker often plays a crucial role as a hydrogen bond donor, interacting with key residues in the hinge region of protein kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govtandfonline.comnih.govresearchgate.net For classes of compounds like 2-aminopyridine (B139424) derivatives, QSAR models can predict the activity of novel analogs and guide the design of more potent and selective molecules. nih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound derivatives would involve the calculation of various molecular descriptors for a series of analogs with known biological activities. These descriptors can be topological, electronic, or steric in nature. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. For related 2-aminopyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for potent biological activity. tandfonline.com

Application of Machine Learning and Statistical Methods, including Multiple Linear Regression and Hierarchical Cluster Analysis

Modern QSAR studies increasingly employ machine learning and advanced statistical techniques to handle complex datasets and build more accurate predictive models. nih.govtandfonline.comnih.govresearchgate.netresearchgate.net

Multiple Linear Regression (MLR) : This is a common statistical method used to establish a linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors).

Machine Learning : Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture non-linear relationships between structure and activity, often leading to more robust and predictive models. nih.govtandfonline.comnih.govresearchgate.net The integration of machine learning into QSAR is revolutionizing kinase drug discovery by enhancing the predictive power of these models. nih.govtandfonline.comnih.govresearchgate.net

Hierarchical Cluster Analysis (HCA) : This method can be used to group compounds based on their structural similarity or activity profiles, helping to identify distinct clusters with different SAR trends.

Scaffold Hopping and Scaffold Re-evolution Strategies in Medicinal Chemistry

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures that retain the key pharmacophoric features of a known active compound but possess different physicochemical or intellectual property profiles. uniroma1.ituniroma1.itresearchgate.net Starting from a 2-aminopyridine scaffold, medicinal chemists can explore a variety of bioisosteric replacements for either the pyridine or the benzonitrile ring.

For instance, the 2-aminopyridine core could be replaced with other heterocyclic systems like pyrimidine (B1678525), pyrazole, or imidazole (B134444) to generate novel chemotypes. nih.govnih.gov Such a strategy was employed to generate new aryl 2-amino pyrimidine analogs as anti-biofilm agents. nih.gov This approach can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. Scaffold re-evolution involves making more subtle changes to an existing scaffold to optimize its properties while maintaining its core binding interactions.

Advanced Scaffold Derivatization and Medicinal Chemistry Strategies

Design Principles for Novel Analogues of 5-Nitro-2-(pyridin-2-ylamino)benzonitrile

The design of new analogues of this compound is guided by established structure-activity relationship (SAR) principles. The core scaffold consists of three key regions that can be systematically modified: the nitrophenyl ring (Region A), the aminopyridine ring (Region B), and the linking secondary amine (Region C).

Region A (Nitrophenyl Ring): The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can be crucial for target binding. However, it is also associated with potential metabolic liabilities and toxicity. Design strategies for this region involve:

Positional Isomerism: Moving the nitro group to the 4- or 6-position of the benzonitrile (B105546) ring to probe the electronic and steric requirements of the target binding pocket.

Substitution Modification: Replacing the nitro group with other electron-withdrawing groups (e.g., sulfone, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), amino) to modulate the electronic character of the ring. nih.gov

Ring Variation: Introducing additional substituents, such as halogens or small alkyl groups, on the phenyl ring to explore further interactions and potentially block metabolic sites.

Region B (Aminopyridine Ring): The 2-aminopyridine (B139424) moiety is a common pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets. researchgate.netrsc.org Modifications in this region often focus on:

Substitution: Introducing small substituents on the pyridine (B92270) ring (positions 3', 4', 5', or 6') to enhance binding affinity, improve selectivity, or alter physical properties like solubility. nih.gov

Scaffold Hopping: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine (B1678525), pyrazine, thiazole) to explore different hydrogen bonding patterns and vector orientations for substituent placement.

Region C (Linking Amine): The secondary amine linker provides conformational flexibility and acts as a hydrogen bond donor. While this linker is often critical, modifications such as N-alkylation could be explored, although this would remove the hydrogen bond donating capability and could significantly impact biological activity.

A summary of SAR-guided design principles is presented in the table below.

| Molecular Region | Modification Strategy | Rationale |

| A: Nitrophenyl Ring | Vary nitro group position | Probe steric/electronic sensitivity of binding pocket |

| Replace nitro group (e.g., -SO₂Me, -CF₃) | Modulate electronics, improve metabolic stability | |

| Add further substituents (e.g., -F, -Cl, -CH₃) | Enhance binding, block metabolism | |

| B: Aminopyridine Ring | Add substituents to pyridine | Improve potency, selectivity, and physicochemical properties |

| Replace pyridine with other heterocycles | Explore new H-bonding patterns, alter vectors for substitution | |

| C: Linking Amine | N-alkylation | Alter conformation and H-bond donation capability |

Application of Bioisosterism and Privileged Structures in Compound Design

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity while potentially improving other characteristics. nih.gov For this compound, several bioisosteric replacements can be considered.

Nitro Group Bioisosteres: The nitro group is often a target for replacement due to concerns about metabolic reduction leading to reactive intermediates. scielo.br Potential bioisosteres include the trifluoromethyl (-CF₃) group, which mimics its electron-withdrawing nature and size, or a sulfone (-SO₂R) group. acs.org

Nitrile Group Bioisosteres: The nitrile or cyano (-CN) group is a versatile functional group that can act as a hydrogen bond acceptor and a bioisostere for groups like carbonyls and halogens. sioc-journal.cnresearchgate.net It could be replaced by other small, polar groups such as an oxadiazole ring or a trifluoromethylketone to probe different interactions within the target.

Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced by other five- or six-membered heterocycles like pyrimidine, pyrazine, or even certain fused ring systems to fine-tune basicity and the spatial arrangement of hydrogen bond donors and acceptors.

The table below outlines potential bioisosteric replacements for key functional groups.

| Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

| Nitro (-NO₂) | Sulfone (-SO₂CH₃), Trifluoromethyl (-CF₃) | Reduce metabolic liability, maintain electron-withdrawing character. acs.org |

| Nitrile (-CN) | Oxadiazole, Tetrazole, Acetyl (-COCH₃) | Alter polarity and hydrogen bonding capacity, probe binding pocket. researchgate.net |

| Phenyl Ring | Thiophene, Pyrazole | Modify core scaffold, alter lipophilicity and metabolic profile. |

Privileged structures are molecular scaffolds capable of binding to multiple, often unrelated, biological targets. mdpi.com The 2-aminopyridine moiety is widely considered a privileged structure in drug discovery. researchgate.netrsc.org It is present in numerous approved drugs with diverse activities, including anti-inflammatory, antiviral, and antibacterial agents. researchgate.netresearchgate.net Its utility stems from its compact size and ability to act as a bidentate hydrogen bond donor-acceptor pair, a common interaction motif in many enzyme active sites and receptor binding pockets. researchgate.net The presence of this scaffold in this compound suggests that its derivatives could be explored for activity against a wide range of biological targets.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. frontiersin.orgnih.gov These fragments are then optimized and linked or grown into more potent, lead-like molecules. bu.edu The structure of this compound can be conceptually deconstructed into several fragments that could be starting points in an FBDD campaign.

Fragment Deconstruction: The molecule can be broken down into core fragments such as 2-aminopyridine, 5-nitrobenzonitrile, or aminobenzonitrile.

Fragment Screening: A library of small molecules would be screened using biophysical techniques (e.g., NMR, X-ray crystallography) to identify fragments that bind to the target of interest. Fragments like 2-aminopyridine are common components of fragment libraries due to their desirable properties. rsc.orgresearchgate.net

Fragment Elaboration: Once a fragment hit is identified (e.g., 2-aminopyridine binding in a pocket), it can be elaborated through two main strategies:

Fragment Growing: Extending the fragment by adding new chemical moieties to pick up additional interactions with the target protein. bu.edu

Fragment Linking/Merging: If another fragment is found to bind in an adjacent pocket, the two can be connected with a suitable linker to create a larger, higher-affinity molecule. nih.gov For example, if a nitrophenyl fragment and an aminopyridine fragment were found to bind nearby, they could be linked to generate a scaffold similar to the parent compound.

Computational Design and Virtual Screening Methodologies

Computational chemistry provides essential tools for designing novel analogues and identifying new potential leads. eddc.sg These methods can prioritize compounds for synthesis, reducing time and cost.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies of this compound and its virtual analogues into a target's active site can help visualize key interactions (e.g., hydrogen bonds from the aminopyridine, interactions with the nitro group) and guide the design of new derivatives with improved binding affinity. mdpi.com The predicted binding energy can be used to rank potential analogues before synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activity. frontiersin.org By building a QSAR model for a series of this compound analogues, it is possible to predict the activity of unsynthesized compounds and identify which molecular descriptors (e.g., electronic properties, lipophilicity, steric factors) are most important for activity.

Virtual Screening (VS): VS involves computationally screening large libraries of chemical compounds against a target protein structure to identify those most likely to bind. nih.gov A pharmacophore model based on the key features of this compound (e.g., hydrogen bond donors/acceptors, aromatic centers) can be used to rapidly search databases containing millions of compounds for molecules with a similar interaction profile. eddc.sg

| Computational Method | Application to Analogue Design | Key Outcome |

| Molecular Docking | Predicts binding mode and affinity of designed analogues. | Prioritization of compounds based on predicted binding energy and interactions. nih.govnih.gov |

| QSAR | Correlates physicochemical properties with biological activity. | Identifies key molecular features driving activity to guide optimization. frontiersin.org |

| Virtual Screening | Screens large compound libraries for potential hits based on structure or pharmacophore. | Discovery of novel scaffolds with potential activity. nih.gov |

Multi-Targeted Drug Design Concepts

Many complex diseases involve multiple biological pathways, making drugs that act on a single target often inadequate. nih.gov Multi-target drug design, or polypharmacology, aims to create single molecules that can modulate multiple targets simultaneously, potentially leading to enhanced efficacy and a lower propensity for drug resistance. acs.org

The 2-aminopyridine scaffold, being a privileged structure, is well-suited for the design of multi-target agents. researchgate.net For instance, different derivatives of this scaffold have been developed as dual inhibitors of various protein kinases, which are important targets in cancer therapy. nih.gov The design of multi-target drugs based on the this compound scaffold could involve integrating pharmacophoric features necessary for binding to two distinct targets. This is often achieved by combining known structural motifs for each target into a single hybrid molecule. nih.gov For example, one part of the molecule (e.g., the aminopyridine core) could be optimized for a primary target, while another part (e.g., substituents on the benzonitrile ring) could be designed to interact with a secondary target.

Synthesis of Metabolically Stable Derivatives

A major challenge in drug development is ensuring that a compound has sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. researchgate.net The structure of this compound contains several potential sites of metabolism that can be addressed through chemical modification.

Nitro Group Metabolism: Aromatic nitro groups can be reduced by enzymes like cytochrome P450 reductases, which can lead to the formation of reactive and potentially toxic hydroxylamine (B1172632) and amino metabolites. scielo.br A primary strategy to enhance stability is to replace the nitro group with a more metabolically robust bioisostere, such as a trifluoromethyl or sulfone group. acs.org

Oxidative Metabolism: The aromatic rings (both phenyl and pyridine) are susceptible to oxidation by cytochrome P450 enzymes. researchgate.net Common strategies to block this metabolism include:

Introduction of Halogens: Placing fluorine or chlorine atoms at positions susceptible to oxidation can block metabolic attack due to the strength of the C-F bond.

Introduction of Nitrogen: Replacing a C-H group in an aromatic ring with a nitrogen atom (e.g., converting a phenyl ring to a pyridine ring) can lower the susceptibility to oxidation at that position.

Nitrile Group Stability: The nitrile group is generally considered metabolically stable and can be used to block metabolically labile sites on a molecule. sioc-journal.cnresearchgate.net

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes

The advancement of research into 5-Nitro-2-(pyridin-2-ylamino)benzonitrile and its analogs is contingent upon the development of novel, efficient, and sustainable synthetic methodologies. Current approaches to similar diarylamine and benzonitrile (B105546) structures often rely on traditional cross-coupling reactions, which may involve harsh conditions or expensive catalysts. Future synthetic strategies should aim to overcome these limitations.

Key areas for development include:

Catalytic C-N Bond Formation: Exploring modern catalytic systems for the crucial C-N bond formation between the benzonitrile and pyridine (B92270) moieties is a primary objective. This could involve the use of earth-abundant metal catalysts or even metal-free approaches to enhance the economic and environmental viability of the synthesis.

Green Chemistry Approaches: The integration of green chemistry principles is paramount. This includes the use of safer solvents, minimizing waste, and developing one-pot or flow chemistry processes. For instance, ionic liquids could serve multiple roles as solvent, catalyst, and recycling agent in the synthesis of the benzonitrile core.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This would allow for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies without the need to synthesize each analog from scratch.

| Synthetic Approach | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, milder reaction conditions, lower catalyst loading. | Screening of novel ligands and earth-abundant metal catalysts. |

| Green Synthesis | Reduced environmental impact, improved safety, cost-effectiveness. | Use of ionic liquids, solvent-free reactions, and flow chemistry. |

| Late-Stage Modification | Rapid diversification of the core structure for SAR studies. | C-H activation and other functionalization techniques. |

Advanced Computational Modeling for Structure-Based Design

Computational modeling and simulation techniques offer a powerful toolkit for accelerating the discovery and optimization of bioactive molecules based on the this compound scaffold. nih.gov By leveraging in silico methods, researchers can gain deep insights into the molecular properties and potential biological interactions of this compound and its derivatives, thereby guiding synthetic efforts and biological testing. nih.gov

Future computational research should focus on:

Molecular Docking and Virtual Screening: These techniques can be employed to predict the binding affinity and mode of interaction of this compound analogs with a wide range of biological targets, such as protein kinases. nih.gov This can help in identifying potential therapeutic applications and prioritizing compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it will be possible to establish mathematical relationships between the structural features of the molecules and their biological activities. nih.gov This will enable the prediction of the activity of novel, unsynthesized compounds and guide the design of more potent and selective molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the ligands and their target proteins, offering insights into the stability of the complex and the role of specific residues in binding.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The unique combination of a nitroaromatic system and a diarylamine-like structure in this compound suggests a broad range of potential biological activities that remain to be explored. researchgate.netresearchgate.net A systematic investigation into its pharmacological profile could uncover novel therapeutic applications.

Promising areas for biological screening include:

Anticancer Activity: Diarylamine scaffolds are present in several approved anticancer drugs, and nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. researchgate.netresearchgate.net Therefore, evaluating the cytotoxic effects of this compound and its derivatives against a panel of cancer cell lines is a high-priority research area.

Antimicrobial Properties: The nitro group is a known pharmacophore in several antimicrobial agents. researchgate.net Screening for activity against a diverse range of bacteria and fungi could reveal potential applications in infectious disease treatment.

Drug Repurposing: Given that the diarylamine scaffold is a "privileged structure" in medicinal chemistry, there is potential for repurposing existing drugs with similar cores or applying the this compound scaffold to targets of known drugs. frontiersin.org

Integration of High-Throughput Methodologies in Chemical Synthesis and Biological Screening

To efficiently explore the chemical space around the this compound core and to rapidly assess the biological activities of the resulting compounds, the integration of high-throughput methodologies is essential.